molecular formula C9H9ClF3NO B13585961 (2S)-2-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethanol

(2S)-2-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethanol

Cat. No.: B13585961
M. Wt: 239.62 g/mol
InChI Key: VUOICOBAIVLPGW-MRVPVSSYSA-N
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Description

(2S)-2-Amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-ol is a compound that features a trifluoromethyl group, a chloro substituent, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-ol typically involves the use of starting materials that contain the trifluoromethyl and chloro substituents. One common method involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. This reaction can be catalyzed by reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the chloro substituent.

Scientific Research Applications

(2S)-2-Amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It is explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino alcohol moiety can form hydrogen bonds with target proteins, influencing their activity and function. The chloro substituent may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-2-[3-chloro-4-(difluoromethyl)phenyl]ethan-1-ol
  • (2S)-2-Amino-2-[3-chloro-4-(fluoromethyl)phenyl]ethan-1-ol
  • (2S)-2-Amino-2-[3-chloro-4-(methyl)phenyl]ethan-1-ol

Uniqueness

The presence of the trifluoromethyl group in (2S)-2-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-ol distinguishes it from similar compounds

Properties

Molecular Formula

C9H9ClF3NO

Molecular Weight

239.62 g/mol

IUPAC Name

(2S)-2-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9ClF3NO/c10-7-3-5(8(14)4-15)1-2-6(7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1

InChI Key

VUOICOBAIVLPGW-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CO)N)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Cl)C(F)(F)F

Origin of Product

United States

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